5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride
Description
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5.ClH/c20-16(2-1-3-17(21)22)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)24-12-23-14;/h4-5,10H,1-3,6-9,11-12H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZYCGPQQZAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain’s substantia nigra striatum and the midbrain cortex . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, memory, and motor control.
Mode of Action
The compound acts as a dopamine agonist, stimulating the D2 and D3 receptors in the substantia nigra striatum and the midbrain cortex . This stimulation provides an effective dopamine effect, which can have various clinical applications.
Result of Action
The stimulation of the D2 and D3 receptors by this compound can lead to an increase in dopamine activity. This can result in improved motor control and reward response, which can be beneficial in the treatment of conditions such as Parkinson’s disease . Additionally, it has been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Biochemical Analysis
Biochemical Properties
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dopamine receptors, acting as a dopamine agonist. This interaction is crucial for its potential use in treating neurological disorders. Additionally, the compound may interact with α2-adrenergic receptors, displaying antagonist properties. These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with dopamine receptors can enhance memory and attention, as well as increase the velocity of psychomotor reactions. These effects are particularly relevant in the context of age-related memory impairment and other cognitive disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor against aldehyde binding in certain enzymes, forming direct interactions with active-site residues. This mechanism is essential for its potential therapeutic applications, as it can modulate enzyme activity and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its therapeutic effects for extended periods, with a half-life ranging from 1.7 to 6.9 hours. This stability is crucial for its potential use in long-term treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is essential for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolism to form hydroxylated derivatives, which are then excreted through the kidneys. This metabolic process is crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Additionally, the compound’s interaction with specific enzymes and cofactors can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall therapeutic effects.
Biological Activity
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone |
| InChI Key | PWXHHWTYRCPPIY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits selectivity for certain kinases and receptors, which may contribute to its pharmacological effects. For instance, compounds with similar benzodioxole structures have been reported to possess significant inhibitory activity against specific protein kinases, leading to potential anticancer effects .
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds can exhibit selective cytotoxicity towards cancer cells. For example, studies have shown that certain compounds selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index . The structure–activity relationship (SAR) analysis suggests that modifications in the benzodioxole moiety can enhance anticancer properties.
Antimicrobial Activity
The antimicrobial potential of related compounds has been investigated, revealing moderate activity against Gram-positive bacteria and fungi. The presence of the benzodioxole structure is linked to enhanced antibacterial properties . However, the overall efficacy varies significantly among different derivatives.
Neuropharmacological Effects
Compounds similar to this compound have been explored for their neuropharmacological effects. For instance, piribedil, a related compound, acts as a dopamine receptor agonist and is used in treating Parkinson's disease . This suggests that the compound may also influence dopaminergic pathways.
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Anticancer Efficacy : A study demonstrated that certain benzodioxole derivatives inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) significantly more than non-cancerous cell lines, suggesting a targeted therapeutic approach .
- Neuroprotective Effects : Research on piperazine derivatives indicated potential neuroprotective effects in models of neurodegenerative diseases. These findings support further investigation into the neuropharmacological roles of the compound .
Scientific Research Applications
- Antidepressant Effects : Research indicates that compounds similar to 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride exhibit antidepressant properties. The benzodioxole structure is linked to serotonin receptor modulation, which may contribute to mood enhancement and anxiety reduction .
- Neuroprotective Properties : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
- Antipsychotic Activity : The compound's mechanism of action may also extend to antipsychotic effects, making it a candidate for further research in the treatment of schizophrenia and related disorders. Its ability to interact with dopamine receptors is particularly noteworthy .
Table 1: Summary of Pharmacological Applications
| Application Area | Description |
|---|---|
| Antidepressant | Modulates serotonin receptors, improving mood and reducing anxiety |
| Neuroprotection | Protects against oxidative stress in neuronal cells |
| Antipsychotic | Potential interaction with dopamine receptors for schizophrenia treatment |
| Analgesic | Possible pain relief through central nervous system modulation |
Case Study 1: Antidepressant Activity
In a study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels in the brain, supporting its role as a potential antidepressant .
Case Study 2: Neuroprotection
A recent investigation demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This study utilized primary neuronal cultures exposed to neurotoxic agents, where treatment with the compound led to enhanced cell survival rates .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in the heterocyclic substituents attached to the piperazine/piperidine ring or modifications to the pentanoic acid chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Implications
- Target Compound: The benzodioxole group may enhance blood-brain barrier penetration, while the piperazine moiety could modulate serotonin or dopamine receptors.
- Piperidine (vs. piperazine) reduces basicity, altering pharmacokinetics .
- Benzisothiazolyl Analog (CAS 1225146-53-1) : The sulfur-containing benzisothiazole group may confer antioxidant properties or interact with thiol-rich enzymes. Its commercial availability suggests broader research interest .
- Fatty Acid-Modified Analog (CAS 1188328-39-3) : The tert-butyl-protected fatty acid chain enhances membrane permeability, making it suitable for prodrug development or lipid-based delivery systems .
Preparation Methods
Synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine Intermediate
Starting materials : Piperazine and 1,3-benzodioxole-5-carbaldehyde or benzodioxolylmethyl halide.
Method : The piperazine nitrogen is alkylated using benzodioxolylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., using potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Alternatively, reductive amination can be employed by reacting piperazine with benzodioxole-5-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Reaction conditions : Typically performed at room temperature to moderate heating (25–80 °C) for several hours to ensure complete alkylation.
Purification : The intermediate is purified by extraction and recrystallization or chromatography.
Formation of Hydrochloride Salt
Method : The purified free base of 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid is dissolved in an organic solvent such as ethanol or isopropanol, and treated with an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution.
Outcome : Precipitation of the hydrochloride salt, which is filtered, washed, and dried under vacuum.
Data Table Summarizing Key Preparation Steps
| Step | Reactants / Reagents | Conditions | Solvent(s) | Notes |
|---|---|---|---|---|
| 1 | Piperazine + benzodioxolylmethyl halide | 25–80 °C, 4–12 h | DMF, acetonitrile | Alkylation or reductive amination |
| 2 | Intermediate + 5-oxopentanoyl chloride + base | 0–5 °C to RT, 3–6 h | DCM, THF | Acylation under inert atmosphere |
| 3 | Free base + HCl (gas or solution) | RT, 1–2 h | Ethanol, isopropanol | Formation of hydrochloride salt |
Research Findings and Optimization Notes
Selectivity : Controlling mono-substitution on piperazine is critical to avoid di-substitution, which can be managed by stoichiometric control and reaction time monitoring.
Yield : Reported yields for the alkylation step range from 70% to 85%, while acylation yields are typically 65% to 80%, depending on reagent purity and reaction scale.
Purity : High purity (>98%) is achievable using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Stability : The hydrochloride salt form exhibits improved stability and solubility in aqueous media, facilitating pharmaceutical formulation.
Alternative routes : Some literature suggests the use of protected piperazine derivatives to improve regioselectivity during substitution steps, followed by deprotection.
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton environments and carbon frameworks, particularly verifying the benzodioxol and piperazine moieties .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .
- Single-Crystal X-ray Diffraction: Resolve bond lengths and angles (e.g., C–C mean = 0.002 Å, space group parameters from analogous compounds) to validate stereochemistry and packing .
Q. How should researchers handle safety protocols for this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Mitigation: In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical advice .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the oxopentanoic acid group .
Q. What synthetic routes are documented for piperazine-benzodioxol derivatives, and how might they apply to this compound?
Methodological Answer:
- Stepwise Coupling: React 1,3-benzodioxol-5-ylmethyl chloride with piperazine under basic conditions (e.g., KCO/DMF), followed by conjugation to 5-oxopentanoic acid via carbodiimide-mediated amidation .
- Microwave-Assisted Synthesis: Optimize reaction time and yield using controlled microwave irradiation (e.g., 100°C, 30 min) to enhance coupling efficiency .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in piperazine-benzodioxol coupling .
- Reaction Path Search Algorithms: Apply software like GRRM or Gaussian to identify low-energy pathways for carboxylate activation, reducing trial-and-error experimentation .
- Data Feedback Loops: Integrate experimental yields (e.g., 70–85%) with computational predictions to refine reaction conditions iteratively .
Q. How might researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Compare IC values under consistent conditions (e.g., pH, temperature, cell lines). Variability may arise from differences in solvent (DMSO vs. saline) or incubation times .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed oxopentanoic acid) that could alter activity .
- Target Validation: Perform kinase inhibition assays with positive controls to confirm specificity for intended targets (e.g., MAPK or PI3K pathways) .
Q. What strategies are effective for designing in vitro assays to study this compound's mechanism of action?
Methodological Answer:
- Fluorescence-Based Binding Assays: Label the compound with FITC or Cy5 to track cellular uptake and target engagement via confocal microscopy .
- Dose-Response Curves: Test concentrations from 1 nM to 100 μM in triplicate to establish EC values, accounting for solvent cytotoxicity .
- Molecular Docking: Use AutoDock Vina to simulate interactions with receptors (e.g., GPCRs), prioritizing residues within 4 Å of the benzodioxol group for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
